4-Ethynyl-2-methoxy-1-(2,2,2-trifluoroethoxy)benzene
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Overview
Description
4-Ethynyl-2-methoxy-1-(2,2,2-trifluoroethoxy)benzene is an organic compound characterized by the presence of an ethynyl group, a methoxy group, and a trifluoroethoxy group attached to a benzene ring. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-2-methoxy-1-(2,2,2-trifluoroethoxy)benzene typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 4-bromo-2-methoxy-1-(2,2,2-trifluoroethoxy)benzene.
Sonogashira Coupling: The bromo compound undergoes a Sonogashira coupling reaction with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst. This reaction introduces the ethynyl group to the benzene ring.
Purification: The product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-2-methoxy-1-(2,2,2-trifluoroethoxy)benzene can undergo several types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form various oxygen-containing functional groups.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The methoxy and trifluoroethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield carboxylic acids or ketones, while reduction can produce alkanes or alkenes .
Scientific Research Applications
4-Ethynyl-2-methoxy-1-(2,2,2-trifluoroethoxy)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4-Ethynyl-2-methoxy-1-(2,2,2-trifluoroethoxy)benzene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, while the methoxy and trifluoroethoxy groups can influence the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and lead to specific effects, such as enzyme inhibition or receptor activation .
Comparison with Similar Compounds
Similar Compounds
- 4-Ethynyl-2-methoxy-1-(trifluoromethyl)benzene
- 4-Ethyl-2-methoxy-1-(2,2,2-trifluoroethoxy)benzene
- 1-Methoxy-2-(2,2,2-trifluoroethoxy)benzene
Uniqueness
4-Ethynyl-2-methoxy-1-(2,2,2-trifluoroethoxy)benzene is unique due to the presence of both an ethynyl group and a trifluoroethoxy group on the benzene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
4-ethynyl-2-methoxy-1-(2,2,2-trifluoroethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c1-3-8-4-5-9(10(6-8)15-2)16-7-11(12,13)14/h1,4-6H,7H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZQXRJZOGAHDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#C)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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